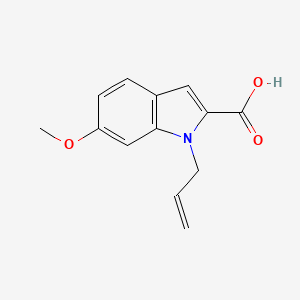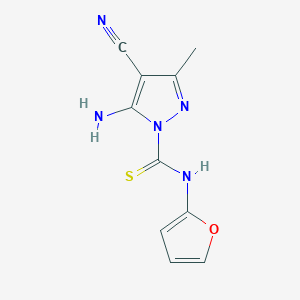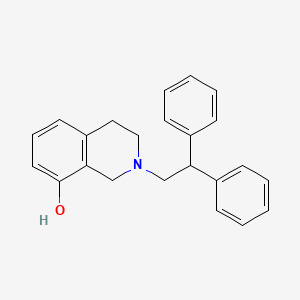
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine is a peptide compound composed of five amino acids: two cysteine residues, two tyrosine residues, and one additional cysteine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-cysteine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-cysteine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 are repeated for the remaining amino acids (L-tyrosine, L-tyrosine, and L-cysteine).
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The phenolic hydroxyl groups in tyrosine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to thiol groups.
Substitution: Electrophilic aromatic substitution can occur with reagents like nitrating agents (HNO₃) or halogenating agents (Br₂).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified tyrosine residues with various substituents.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate enzyme activity. The cysteine residues can undergo redox reactions, influencing cellular redox states and signaling pathways. The tyrosine residues can participate in phosphorylation and other post-translational modifications, affecting protein function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl: Similar structure but lacks the additional cysteine residue.
L-Cysteinyl-L-prolyl-L-tyrosyl: Contains proline instead of additional tyrosine and cysteine residues.
L-Cysteinyl-L-cysteinyl-L-tyrosyl: Shorter peptide with fewer tyrosine and cysteine residues.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine and tyrosine residues. This composition allows it to form multiple disulfide bonds and participate in various biochemical reactions, making it valuable for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
918412-71-2 |
|---|---|
Molekularformel |
C27H35N5O8S3 |
Molekulargewicht |
653.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H35N5O8S3/c28-18(11-41)23(35)31-21(12-42)26(38)30-19(9-14-1-5-16(33)6-2-14)24(36)29-20(10-15-3-7-17(34)8-4-15)25(37)32-22(13-43)27(39)40/h1-8,18-22,33-34,41-43H,9-13,28H2,(H,29,36)(H,30,38)(H,31,35)(H,32,37)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
YHHQZONGHZYGSX-YFNVTMOMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CS)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)

![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)



![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)

